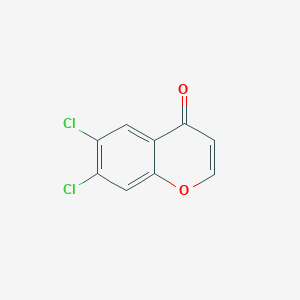
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazine ring substituted with a chloro group at the 4-position and a cyclopentyloxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Cyclopentyloxy Substitution: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where the chloro-substituted pyridazinone is reacted with cyclopentanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
- 4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone
Uniqueness
4-chloro-5-(cyclopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
1346697-56-0 |
|---|---|
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
5-chloro-4-cyclopentyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(5-11-12-9(8)13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
InChIキー |
ICBOUXNPXYWMCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


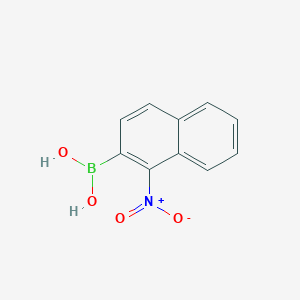
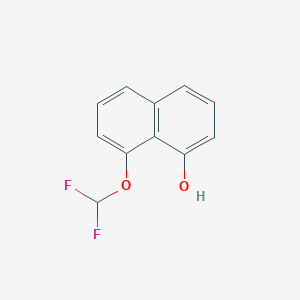
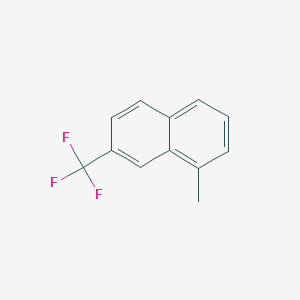

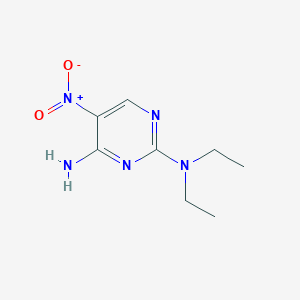
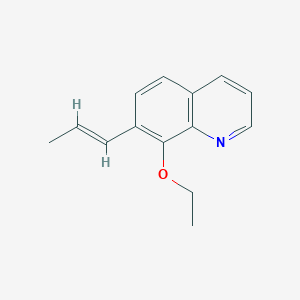

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)


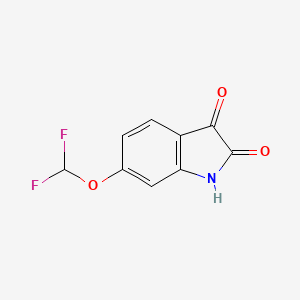
![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
